(4R)-Benzyl-4-deoxy-4-C-nitromethyl-beta-D-arabinopyranoside
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Overview
Description
(4R)-Benzyl-4-deoxy-4-C-nitromethyl-beta-D-arabinopyranoside is a synthetic organic compound that belongs to the class of nitro sugars This compound is characterized by the presence of a nitromethyl group attached to the fourth carbon of the arabinopyranoside ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-Benzyl-4-deoxy-4-C-nitromethyl-beta-D-arabinopyranoside typically involves multiple steps. One common method includes the protection of the hydroxyl groups of the arabinopyranoside, followed by the introduction of the nitromethyl group through a nitration reaction. The benzyl group is then introduced via benzylation. The final product is obtained after deprotection of the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
(4R)-Benzyl-4-deoxy-4-C-nitromethyl-beta-D-arabinopyranoside undergoes various chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form nitro compounds.
Reduction: The nitromethyl group can be reduced to an amine group.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Substitution reactions may involve nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted arabinopyranosides.
Scientific Research Applications
(4R)-Benzyl-4-deoxy-4-C-nitromethyl-beta-D-arabinopyranoside has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4R)-Benzyl-4-deoxy-4-C-nitromethyl-beta-D-arabinopyranoside involves its interaction with specific molecular targets. The nitromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in the modulation of biological pathways, contributing to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (4R)-Benzyl-4-deoxy-4-C-nitromethyl-beta-D-glucopyranoside
- (4R)-Benzyl-4-deoxy-4-C-nitromethyl-beta-D-galactopyranoside
Uniqueness
(4R)-Benzyl-4-deoxy-4-C-nitromethyl-beta-D-arabinopyranoside is unique due to its specific stereochemistry and the presence of both benzyl and nitromethyl groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2S,3R,4R,5R)-5-(nitromethyl)-2-phenylmethoxyoxane-3,4-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO6/c15-11-10(6-14(17)18)8-20-13(12(11)16)19-7-9-4-2-1-3-5-9/h1-5,10-13,15-16H,6-8H2/t10-,11-,12-,13-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POWXZODMVVLAHO-FDYHWXHSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OCC2=CC=CC=C2)O)O)C[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@H]([C@@H](O1)OCC2=CC=CC=C2)O)O)C[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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